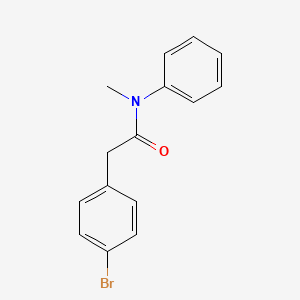
3,5-dimethyl-N-(2,4,5-trichlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(2,4,5-trichlorophenyl)benzamide (also known as DMTCPB) is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. DMTCPB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
DMTCPB acts as a positive allosteric modulator of GABA(A) receptors, increasing the activity of these receptors in the presence of GABA. This results in an increase in the inhibitory neurotransmission mediated by GABA, leading to a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects
DMTCPB has been shown to have anxiolytic effects in animal models, reducing anxiety-like behaviors without affecting motor coordination or memory. It has also been shown to have anticonvulsant properties, reducing the severity and duration of seizures in animal models of epilepsy. DMTCPB has been found to have low toxicity and does not appear to have any significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMTCPB has several advantages for lab experiments, including its high potency and selectivity for GABA(A) receptors, as well as its low toxicity and lack of significant side effects. However, its relatively complex synthesis method may limit its widespread use in research.
Zukünftige Richtungen
Future research on DMTCPB could focus on further elucidating its mechanism of action and its potential applications in the treatment of neurological disorders. Additionally, studies could investigate the effects of DMTCPB on other neurotransmitter systems and its potential interactions with other drugs. Finally, research could explore the development of new synthetic methods for DMTCPB that could make it more accessible for use in scientific research.
Synthesemethoden
DMTCPB can be synthesized through a multi-step process involving the reaction of 2,4,5-trichlorophenylacetic acid with thionyl chloride, followed by the reaction with 3,5-dimethylaniline. The resulting product is DMTCPB, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMTCPB has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively modulate the activity of GABA(A) receptors, which are important targets for the treatment of anxiety and other neurological disorders. DMTCPB has also been shown to have anticonvulsant properties and may have potential as a treatment for epilepsy.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO/c1-8-3-9(2)5-10(4-8)15(20)19-14-7-12(17)11(16)6-13(14)18/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCXPSXPFIDAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2,4,5-trichlorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
![4-{[(3,4-dichlorophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5716944.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5716962.png)


![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)

![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717034.png)
